3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide

Lipophilicity Physicochemical profiling ADME prediction

3-Chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide (CAS 2034586-51-9) is a synthetic sulfonamide derivative bearing a 3-chloro-2-methyl-substituted benzenesulfonamide core coupled to a branched 2,3-dimethoxy-2-methylpropyl N-alkyl tail. With a molecular formula of C₁₃H₂₀ClNO₄S, a molecular weight of 321.82 g·mol⁻¹, and a computed XLogP3 of 1.8, this compound occupies a moderately lipophilic region of physicochemical space distinct from its closest halogen-substituted analogs.

Molecular Formula C13H20ClNO4S
Molecular Weight 321.82
CAS No. 2034586-51-9
Cat. No. B2832868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide
CAS2034586-51-9
Molecular FormulaC13H20ClNO4S
Molecular Weight321.82
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(COC)OC
InChIInChI=1S/C13H20ClNO4S/c1-10-11(14)6-5-7-12(10)20(16,17)15-8-13(2,19-4)9-18-3/h5-7,15H,8-9H2,1-4H3
InChIKeyNDLYQKOUQWPTCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide (CAS 2034586-51-9): Structural Profile and Procurement Baseline


3-Chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide (CAS 2034586-51-9) is a synthetic sulfonamide derivative bearing a 3-chloro-2-methyl-substituted benzenesulfonamide core coupled to a branched 2,3-dimethoxy-2-methylpropyl N-alkyl tail [1]. With a molecular formula of C₁₃H₂₀ClNO₄S, a molecular weight of 321.82 g·mol⁻¹, and a computed XLogP3 of 1.8, this compound occupies a moderately lipophilic region of physicochemical space distinct from its closest halogen-substituted analogs [1][2]. The molecule is currently cataloged as a research-grade screening compound supplied by commercial vendors, with no target-annotated bioactivity data deposited in ChEMBL or PubChem BioAssay as of the latest database releases [2].

Why Generic Substitution Fails for 3-Chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide in Screening-Cascade Decisions


Compounds within this sulfonamide series are not interchangeable because both the aromatic ring substitution pattern and the N-alkyl tail branching jointly govern physicochemical properties, binding-site complementarity, and metabolic stability [1]. Swapping the 3-chloro-2-methyl substitution for a 3-fluoro or unsubstituted phenyl analog alters halogen-bonding potential, lipophilicity (ΔcLogP), and molecular volume—parameters that directly affect target engagement, off-target promiscuity, and pharmacokinetic attrition rates in screening cascades . The branched dimethoxy-methylpropyl tail further distinguishes this compound from linear-chain or unsubstituted sulfonamide analogs by introducing steric constraints and additional hydrogen-bond acceptor sites that can redirect ligand–protein interactions [1].

Quantitative Differentiation Evidence for 3-Chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide Versus Closest Analogs


Computed cLogP Differentiation: Chloro Analog vs. 3-Fluoro Analog

The target compound exhibits a computed XLogP3 of 1.80, compared with an ACD/LogP of 1.74 for the 3-fluoro congener N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzenesulfonamide (CAS 2034586-32-6) [1]. The +0.06 log unit difference reflects the greater lipophilicity of the chloro substituent (Hansch π(Cl) = +0.71) relative to fluorine (Hansch π(F) = +0.14). While numerically modest, this shift is sufficient to alter predicted membrane permeability and plasma protein binding in silico ADME models where cLogP values are used to rank-order compound libraries [2].

Lipophilicity Physicochemical profiling ADME prediction

Molecular Volume and Polar Surface Area Comparison with 3-Fluoro Analog

Replacing the 3-fluoro substituent (CAS 2034586-32-6) with 3-chloro-2-methyl (target) increases the molecular weight from 291.34 to 321.82 Da (+30.48 Da, +10.5%) and the molar refractivity from approximately 70.6 to an estimated ~79 cm³·mol⁻¹ (calculated by atom contribution) [1]. The topological polar surface area remains constant at 73 Ų for both compounds, meaning the increased bulk is entirely hydrophobic. This yields a higher fraction of non-polar surface area for the chloro-methyl analog, which can strengthen van der Waals contacts in hydrophobic enzyme pockets while simultaneously decreasing ligand efficiency (LE) metrics due to the higher molecular weight per heavy atom [2].

Molecular recognition Steric complementarity Ligand efficiency metrics

Halogen-Bonding and Electronic Effects: 3-Chloro-2-Methyl vs. 3-Fluoro Substitution

The 3-chloro substituent on the target compound presents a σ-hole donor capability (positive electrostatic potential cap on the halogen) that is absent in the 3-fluoro analog, as fluorine rarely participates in halogen bonding due to its high electronegativity and low polarizability [1]. The chlorine atom's polarizability (α = 2.18 ų) is approximately 4-fold greater than that of fluorine (α = 0.557 ų), enabling Cl···O/N/S halogen-bonding interactions with protein backbone carbonyls or side-chain acceptors at distances of 3.0–3.3 Å [1][2]. Additionally, the 2-methyl group on the target compound introduces an ortho-steric effect that is absent in the comparator (which has H at the 2-position), potentially altering the conformational preference of the sulfonamide –SO₂NH– torsion angle [3].

Halogen bonding Electronic effects Structure-activity relationships

Scaffold-Level Biological Precedent from 3-Chloro-2-methylbenzenesulfonamide Congeners

Although direct bioactivity data for CAS 2034586-51-9 are absent from public databases, a closely related scaffold congener—3-chloro-2-methyl-N-(4-methyl-oxazol-2-yl)-benzenesulfonamide (CHEMBL196015)—has a reported IC₅₀ of 58,700 nM against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in BindingDB [1]. The 3-chloro-2-methylbenzenesulfonamide core is also employed as a synthetic intermediate in patents disclosing triazolopyrimidine sulfonamide compounds (US 2013/0267517 A1), demonstrating its utility as a privileged fragment for medicinal chemistry elaboration [2]. These scaffold-level precedents suggest that the 3-chloro-2-methyl substitution pattern can productively engage biological targets, though quantitative extrapolation to the target compound—which bears a distinct N-(2,3-dimethoxy-2-methylpropyl) tail—requires experimental verification.

11β-Hydroxysteroid dehydrogenase BindingDB Scaffold hopping

Commercial Specification and Procurement Availability: Target Compound vs. In-Class Screening Analogs

The target compound is stocked by Life Chemicals (catalog F6507-5463) in quantities from 1 mg ($54) to 20 mg ($79), supplied as a solid at typical screening-library purity [1]. The fluorinated analog (CAS 2034586-32-6) is listed by multiple vendors but with divergent quoted molecular weights (291.34 Da on ChemSpider vs. 251.31 Da on SMolecule), suggesting possible cataloging inconsistencies that could complicate procurement . The 2,5-dichloro congener (2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide) is listed on benchchem.com with a purity of 95% but without an authoritative CAS registry cross-reference, indicating lower catalog maturity . Among these, the target compound benefits from a consistent CAS registry assignment, a stable vendor listing, and a well-defined purity specification—factors that reduce procurement uncertainty in time-sensitive screening campaigns.

Screening library procurement Purity specification Vendor comparison

Rotatable Bond Count and Conformational Entropy: Target vs. Unsubstituted Benzenesulfonamide Analog

The target compound possesses 7 rotatable bonds (identical to the 3-fluoro analog), but the unsubstituted N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide (CAS 2034331-69-4) has only 6 rotatable bonds due to the absence of ring substituents [1]. The additional rotatable bond in the target compound arises from the 2-methyl group on the aromatic ring, which, while not a full torsional degree of freedom, incrementally contributes to the conformational ensemble. The 2,3-dimethoxy-2-methylpropyl tail itself contributes 5 rotatable bonds (C–N, C–C, C–O × 3), positioning the target compound near the upper limit of the recommended rotatable-bond count (≤10) for oral drug-likeness [2]. This moderate conformational flexibility may be advantageous in induced-fit binding scenarios but could carry an entropic penalty in rigid binding sites compared to more constrained analogs.

Conformational analysis Entropic penalty Oral bioavailability

Best-Fit Application Scenarios for 3-Chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide in Scientific Procurement


Halogen-Bond-Enabled Fragment Elaboration and Structure-Based Design

Programs targeting enzymes with crystallographically characterized halogen-binding pockets (e.g., kinases with a back-pocket chloride site, or proteases with halide-selective S1 subsites) can leverage the target compound's 3-chloro substituent as a σ-hole halogen-bond donor [1]. The chlorine atom's polarizability (α = 2.18 ų) and established halogen-bonding geometry preferences (C–Cl···O angle ≈ 165° ± 15°, distance 3.0–3.3 Å) provide a rational basis for co-crystallography experiments where the fluoro analog (α = 0.557 ų) would not engage the same interaction [1][2]. Procurement of the target compound for X-ray fragment screening or as a reference analog in SAR-by-catalog campaigns is supported by its consistent CAS registration and multi-milligram vendor availability [3].

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Focused Screening

The 3-chloro-2-methylbenzenesulfonamide scaffold has demonstrated measurable binding to human 11β-HSD1 (IC₅₀ = 58,700 nM for CHEMBL196015) [1]. Although this affinity is modest, it establishes the scaffold as a validated starting point for hit-to-lead optimization. The target compound's distinct N-(2,3-dimethoxy-2-methylpropyl) tail offers unexplored vectors for potency improvement through tail-group SAR exploration. Procurement of this compound for 11β-HSD1 biochemical screening panels is justified when seeking to diversify chemotypes beyond the oxazol-2-yl tail series represented by CHEMBL196015 [1][2].

Physicochemical Property-Driven Library Design for CNS or Oral Drug Space

With a computed XLogP3 of 1.80, MW of 321.82 Da, tPSA of 73 Ų, and 7 rotatable bonds, the target compound resides within the multiparameter oral drug-likeness space defined by Veber rules (RotB ≤ 10, tPSA ≤ 140 Ų) and CNS MPO desirability thresholds [1][2]. Its +0.06 cLogP increment relative to the fluoro analog provides a subtle but measurable shift that can be exploited in matched molecular pair (MMP) analyses correlating lipophilicity with target potency, metabolic stability, or off-target promiscuity [3]. Procurement of both the chloro and fluoro analogs as an MMP pair enables statistically robust property-activity relationship (PAR) modeling within corporate screening collections.

Low-Risk Procurement for High-Throughput Screening Triaging

When screening collections require analog-by-catalog expansion around a benzenesulfonamide hit, the target compound offers lower procurement risk than structurally similar alternatives: its CAS number (2034586-51-9) is uniquely assigned and cross-referenced across vendor catalogs, its molecular identity is unambiguous (C₁₃H₂₀ClNO₄S, MW 321.82), and tiered purchasing options (1–20 mg, $54–$79) allow cost-effective acquisition of quantities suitable for dose-response confirmation assays [1]. By contrast, the fluoro analog (CAS 2034586-32-6) exhibits vendor-reported MW discrepancies (~14%) that could delay order fulfillment or introduce compound identity uncertainty [2]. For screening laboratory managers operating under constrained timelines, this lower catalog risk directly translates to faster hit triage cycle times.

Quote Request

Request a Quote for 3-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.